molecular formula C10H20O B1353456 3-Cyclohexyl-2-methylpropan-1-ol CAS No. 76019-90-4

3-Cyclohexyl-2-methylpropan-1-ol

Cat. No. B1353456
CAS RN: 76019-90-4
M. Wt: 156.26 g/mol
InChI Key: FROCGBFQIWUEGD-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methylpropan-1-ol is a cyclic alcohol with the chemical formula C10H20O. It has a molecular weight of 156.27 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-cyclohexyl-2-methyl-1-propanol . The InChI code is 1S/C10H20O/c1-9(8-11)7-10-5-3-2-4-6-10/h9-11H,2-8H2,1H3 . This indicates that the molecule consists of a cyclohexyl group attached to the third carbon of a 2-methylpropan-1-ol molecule.

Scientific Research Applications

Catalytic Properties and Radical Reactions

The use of nitrogen-doped carbon nanotubes (NCNTs) was explored as metal-free catalysts in the selective allylic oxidation of cyclohexene, demonstrating their potential in enhancing activity and increasing selectivity in ketone/alcohol reactions. The capability of NCNTs to promote radical chain propagation, stabilizing peroxyl and cycloxyl radicals, was highlighted, underscoring their unique role in the catalytic process (Cao, Yu, Peng, & Wang, 2014).

Organometallic Reactions and Complex Formation

Research on the reactions of hydridoruthenium complexes with 2-methyl-2-propen-1-ol revealed intricate processes involving reversible insertion/β-elimination and reductive elimination, showcasing the versatility of these complexes in organic synthesis and the potential for catalytic transformations (Hiraki, Nonaka, Matsunaga, & Kawano, 1999).

Hydrocarbonylation Processes

The hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes was studied, producing predominantly butane-1,4-diol and 2-methylpropan-1-ol. The research provides valuable insights into the mechanism of this transformation, contributing to the understanding of catalyzed hydrocarbonylation reactions (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).

Atmospheric Chemistry and Environmental Impacts

Studies on the hydroxyl radical-initiated reactions of volatile vegetative emissions like Z-3-hexen-1-ol and 2-methyl-3-buten-2-ol, analyzed using techniques like SPME and API-MS, provide valuable information on the environmental impact and atmospheric chemistry of these compounds (Reisen, Aschmann, Atkinson, & Arey, 2003).

Selective Hydrogenation Studies

Research on the selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) over Pd supported on hypercrosslinked polystyrene revealed how solvent properties like dipole moment and dielectric constant significantly affect catalytic activity and selectivity. This highlights the importance of solvent selection in optimizing catalytic reactions (Nikoshvili, Shimanskaya, Bykov, Yuranov, Kiwi-Minsker, & Sulman, 2015).

Safety And Hazards

The safety information for 3-Cyclohexyl-2-methylpropan-1-ol indicates that it is associated with some hazards. It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent skin and eye contact, inhalation, and environmental release .

properties

IUPAC Name

3-cyclohexyl-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)7-10-5-3-2-4-6-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROCGBFQIWUEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444941
Record name 2-methyl-3-cyclohexylpropanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-2-methylpropan-1-ol

CAS RN

76019-90-4
Record name β-Methylcyclohexanepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76019-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-3-cyclohexylpropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclohexyl-2-methylpropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Methyl-3-phenylpropanol (219 g., 1.46 mol.) and 10.30 g. of 50% Ni on silica catalyst (4.7 wt %, G-49-C, United Catalyst) were stirred at 700 rpm in a Parr reactor at 150° C. and 200-600 psi of hydrogen until hydrogen absorption stopped (12 hours). Utilizing 2 wt. % of the catalyst requires that the reaction be run at 180° C. The reaction mixture was filtered through a filter bed (Celite™) using toluene as a rinse solvent and concentrated to a clear, colorless liquid. The odor grade product was isolated by fractional distillation, 174 g., 80% yield; bp 80° C. at 4 mm. Odor: very pleasant green, fruity, rosy. Mass Spectrum from 5508-36. MS (El) m/z (relative intensity) 138 (M+−H2O, 15), 123 (M+−Me and H2O, 15).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexyl-2-methylpropan-1-ol
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Citations

For This Compound
1
Citations
O Nordin, BV Nguyen, C Vörde… - Journal of the …, 2000 - pubs.rsc.org
… Thus 3-cyclopentyl- and 3-cyclohexyl-2-methylpropan-1-ol, 2l and 2m, respectively, were prepared using the methylmalonate route (Scheme 2b). Secondly, 2-methoxybenzaldehyde …
Number of citations: 48 pubs.rsc.org

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